N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including coupling reactions and the use of specific catalysts or reagents to achieve the desired compound. For example, derivatives of imidazo[1,2-a]pyridine, which share structural similarities, are synthesized through coupling reactions involving specific urea derivatives and solvent evaporation techniques (Chen et al., 2021). Another example involves the functionalization of p-tert-butylthiacalix[4]arenes, indicating the complexity and specificity of synthetic routes in this chemical domain (Vavilova & Stoikov, 2017).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using a combination of NMR, FT-IR, and X-ray crystallography, providing detailed insights into the spatial arrangement of atoms and the overall geometry of the molecule. Theoretical calculations, such as density functional theory (DFT), complement these experimental techniques to optimize molecular structures and predict vibrational properties (Chen et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving related compounds can include a wide range of transformations, such as fluorination reactions that introduce fluorine atoms into the molecule, significantly affecting its reactivity and properties (Banks, Besheesh, & Tsiliopoulos, 1996). The presence of functional groups, such as acetamide, influences the chemical behavior and potential interactions with other molecules.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline forms, are crucial for understanding their behavior in different environments and potential applications. These properties are often determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the stability and physical state of the compound under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for predicting the compound's behavior in chemical reactions and its potential applications in various fields. Studies on related compounds, such as their binding affinity to specific receptors or ions, offer valuable information on their chemical properties and potential uses (Vavilova & Stoikov, 2017).
properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-22(2,3)16-6-10-18(11-7-16)24-20(27)14-26-21(28)13-12-19(25-26)15-4-8-17(23)9-5-15/h4-13H,14H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWCWHVSFOKOJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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